An In-depth Technical Guide to Tos-O-C4-NH-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Tos-O-C4-NH-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Tos-O-C4-NH-Boc (tert-butyl (4-(tosyloxy)butyl)carbamate), a bifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical characteristics, provides a plausible synthetic route with experimental protocols, and outlines the key spectral data for the characterization of this hetero-bifunctional linker. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry and drug discovery in the rational design and synthesis of novel PROTAC-based therapeutics.
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is not merely a spacer but plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[2]
Tos-O-C4-NH-Boc is a versatile alkyl-ether type PROTAC linker.[1] It features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine. This orthogonal reactivity allows for the sequential conjugation of the E3 ligase ligand and the POI ligand, providing a modular and flexible approach to PROTAC synthesis.
Chemical Structure and Properties
The chemical structure and key properties of Tos-O-C4-NH-Boc are summarized below.
Chemical Structure:
Figure 1. Chemical structure of Tos-O-C4-NH-Boc.
Physicochemical Properties
A summary of the key physicochemical properties of Tos-O-C4-NH-Boc is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | 4-((tert-butoxycarbonyl)amino)butyl 4-methylbenzenesulfonate | |
| Synonyms | Toluene-4-sulfonic acid 4-tert-butoxy-carbonylamino-butyl ester | |
| CAS Number | 180851-50-7 | [3] |
| Molecular Formula | C16H25NO5S | [3] |
| Molecular Weight | 343.44 g/mol | [3] |
| Appearance | White to yellow solid | [4] |
| Purity | ≥97% (typical) | [3] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [1] |
| Storage | Long-term: -20°C, sealed, away from moisture. Short-term: Room temperature. In solvent (-80°C for 6 months; -20°C for 1 month) | [1] |
Structural Identifiers
| Identifier | Value |
| SMILES | O=C(OC(C)(C)C)NCCCCOS(=O)(C1=CC=C(C)C=C1)=O |
| InChI | InChI=1S/C16H25NO5S/c1-13-7-9-14(10-8-13)23(19,20)21-12-6-5-11-17-15(18)22-16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18) |
Synthesis and Experimental Protocols
The synthesis of Tos-O-C4-NH-Boc can be achieved through a two-step process starting from 4-amino-1-butanol. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group.
Synthesis Workflow
Caption: Synthetic workflow for Tos-O-C4-NH-Boc.
Experimental Protocol: Step 1 - Synthesis of tert-butyl (4-hydroxybutyl)carbamate (N-Boc-4-amino-1-butanol)
This procedure is based on a general method for the N-Boc protection of amines.[1]
Materials:
-
4-amino-1-butanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-amino-1-butanol (1.0 eq.) in a 2:1 v/v mixture of DCM and water.
-
Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the cooled solution.
-
Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature, stirring for an additional 4 hours or until completion as monitored by Thin Layer Chromatography (TLC).
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate as a colorless to yellow liquid or low melting solid.[] Further purification can be achieved by column chromatography if necessary.
Experimental Protocol: Step 2 - Synthesis of tert-butyl (4-(tosyloxy)butyl)carbamate (Tos-O-C4-NH-Boc)
This protocol is adapted from a general procedure for the tosylation of alcohols.[4]
Materials:
-
tert-butyl (4-hydroxybutyl)carbamate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq.) in anhydrous DCM (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise.
-
Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water (2 x 10 volumes) and brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, Tos-O-C4-NH-Boc. The product can be further purified by recrystallization or column chromatography.
Spectral Characterization
The structure of Tos-O-C4-NH-Boc can be confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of Tos-O-C4-NH-Boc is expected to show characteristic signals for the tosyl, butyl, and Boc groups. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.78 | d | 2H | Ar-H (ortho to SO₂) |
| ~7.35 | d | 2H | Ar-H (meta to SO₂) |
| ~4.55 | t | 1H | -NH- |
| ~4.02 | t | 2H | -CH₂-O-Ts |
| ~3.05 | q | 2H | -CH₂-NH- |
| ~2.45 | s | 3H | Ar-CH₃ |
| ~1.65 | m | 2H | -CH₂-CH₂-O-Ts |
| ~1.45 | m | 2H | -CH₂-CH₂-NH- |
| 1.44 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are presented in Table 3.
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (Boc) |
| ~144.8 | Ar-C (ipso to SO₂) |
| ~133.0 | Ar-C (ipso to CH₃) |
| ~129.8 | Ar-CH (meta to SO₂) |
| ~127.8 | Ar-CH (ortho to SO₂) |
| ~79.1 | -C(CH₃)₃ |
| ~70.2 | -CH₂-O-Ts |
| ~40.0 | -CH₂-NH- |
| ~28.4 | -C(CH₃)₃ |
| ~27.8 | -CH₂-CH₂-O-Ts |
| ~25.5 | -CH₂-CH₂-NH- |
| ~21.6 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of Tos-O-C4-NH-Boc should exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch (carbamate) |
| ~2970, 2870 | Medium | C-H Stretch (aliphatic) |
| ~1690 | Strong | C=O Stretch (carbamate) |
| ~1595 | Medium | C=C Stretch (aromatic) |
| ~1365, 1175 | Strong | S=O Stretch (sulfonate) |
| ~1160 | Strong | C-O Stretch (ester) |
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. For Tos-O-C4-NH-Boc, the expected monoisotopic mass is 343.1504 Da. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 344.1577.
Application in PROTAC Synthesis
Tos-O-C4-NH-Boc serves as a valuable building block in the modular synthesis of PROTACs. The tosyl group acts as a good leaving group, allowing for the facile introduction of a nucleophilic group from either the POI ligand or the E3 ligase ligand. Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand.
PROTAC Synthesis Strategy
Caption: General strategy for PROTAC synthesis using Tos-O-C4-NH-Boc.
Conclusion
Tos-O-C4-NH-Boc is a fundamental building block in the field of PROTAC development. Its well-defined chemical structure and orthogonal reactive handles provide a reliable and versatile platform for the synthesis of a wide array of PROTAC molecules. This technical guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its characteristic spectral data, which will be invaluable for researchers engaged in the design and synthesis of next-generation protein degraders.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tos-O-C4-NH-Boc - MedChem Express [bioscience.co.uk]
- 4. organic-synthesis.com [organic-synthesis.com]
